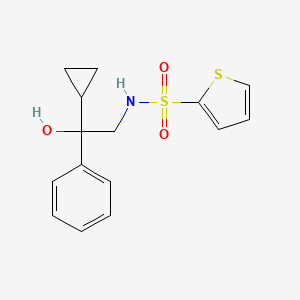

N-(2-环丙基-2-羟基-2-苯乙基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide is a compound that falls within the broader category of sulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related research on sulfonamide derivatives and their chemical properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives can involve various strategies, including cascade reactions and cross-coupling reactions. For instance, a novel regiospecific cascade synthesis of sulfonamide derivatives from N-(2-polychloroethyl)sulfonamides has been reported, which involves cyclization to aziridine intermediates and subsequent transformations . Additionally, the Suzuki–Miyaura cross-coupling reactions have been employed to synthesize thiophene sulfonamide derivatives, indicating the versatility of sulfonamide chemistry in creating diverse molecular structures .

Molecular Structure Analysis

The molecular and electronic structures of sulfonamide derivatives have been investigated using spectroscopic methods and quantum chemical calculations. For example, two sulfonamide derivatives were characterized using NMR, FT-IR spectroscopies, and density functional theory calculations to provide structural and spectroscopic information . These techniques can be applied to analyze the molecular structure of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide, predicting its stability and reactivity.

Chemical Reactions Analysis

Sulfonamide derivatives participate in various chemical reactions, including enantioselective organocatalyzed cyclopropanation, which yields cyclopropane products with high enantiomeric excess . Additionally, formal [2 + 3]-cycloaddition reactions have been developed to construct highly stereoselective indane derivatives from cyclopropanes and N-benzylic sulfonamides . These reactions demonstrate the reactivity of sulfonamide derivatives and their potential utility in synthesizing complex cyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be influenced by their molecular structure and substituents. For instance, the electronic properties such as ionization potential, electron affinity, and HOMO-LUMO energy gaps have been calculated for sulfonamide derivatives, providing insights into their reactivity and interaction with biological targets . The antibacterial and urease inhibition activities of thiophene sulfonamide derivatives have also been evaluated, showing the biological relevance of these compounds .

科学研究应用

抗菌活性

含有噻吩和磺酰胺基团的化合物表现出抗菌特性。例如,苯并[b]噻吩-2-磺酰胺的衍生物被研究其作为局部活性眼碳酸酐酶抑制剂的潜力,这可能有助于治疗青光眼。这些化合物,如 6-羟基苯并[b]噻吩-2-磺酰胺及其乙酸酯,表现出显着的眼降压活性,表明它们在抗菌应用中的潜力 (Graham et al., 1989)。

抗惊厥剂的合成和评价

还对合成含有磺酰胺部分的唑类进行研究,使其作为抗惊厥剂。通过 2‐(氰基或氯代)‐N‐(4‐(N‐噻唑-2-基磺酰基)苯基)乙酰胺与各种试剂反应合成的化合物显示出有希望的抗惊厥活性。这突出了磺酰胺在开发潜在的惊厥治疗中的作用 (Farag et al., 2012)。

对映选择性有机催化

衍生自 (2S)-吲哚啉-2-羧酸的芳基磺酰胺已用作有机催化剂,促进了 α,β-不饱和醛与硫代内盐之间的反应,生成具有高对映体过量的环丙烷产物。这展示了基于磺酰胺的催化剂在有机合成中实现对映选择性中的应用 (Hartikka et al., 2007)。

抗菌化合物合成

已经探索了合成含有磺酰胺部分的新型杂环化合物用于抗菌应用,旨在创造有效的抗菌剂。前体与各种化合物反应生成具有显着抗菌活性的衍生物,表明磺酰胺基在开发新的抗菌剂中的用途 (Azab et al., 2013)。

燃料电池应用的质子交换膜

已经合成并评估了含有芴基团的磺化聚(芳醚砜)用作燃料电池中的质子交换膜。这些材料表现出高质子电导率和机械性能,表明它们在能源相关应用中的潜力 (Bae et al., 2009)。

作用机制

Target of Action

Thiophene derivatives, which this compound is a part of, have been known to exhibit a variety of biological effects . For instance, suprofen, a 2-substituted thiophene, is a nonsteroidal anti-inflammatory drug, and articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic .

Mode of Action

Based on the known actions of similar thiophene derivatives, it can be inferred that this compound may interact with its targets to induce changes that lead to its biological effects .

Biochemical Pathways

Thiophene derivatives are known to impact a variety of pathways, leading to their diverse pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Result of Action

Based on the known effects of similar thiophene derivatives, it can be inferred that this compound may have a range of potential effects .

属性

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S2/c17-15(13-8-9-13,12-5-2-1-3-6-12)11-16-21(18,19)14-7-4-10-20-14/h1-7,10,13,16-17H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOQZCPGWTWVDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNS(=O)(=O)C2=CC=CS2)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2,5-Diethoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2501262.png)

![1-isopentyl-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2501263.png)

![N-(2-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2501274.png)

![6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2501275.png)

![N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2501280.png)

![N-[4-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenyl]acetamide](/img/structure/B2501283.png)

![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B2501285.png)